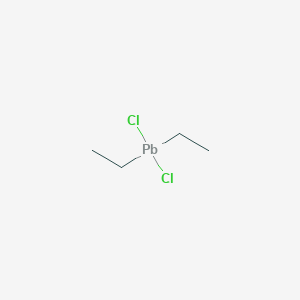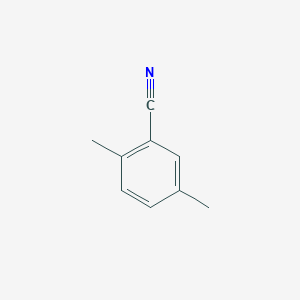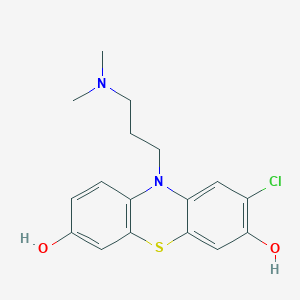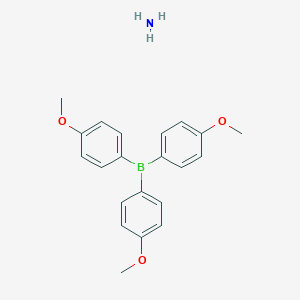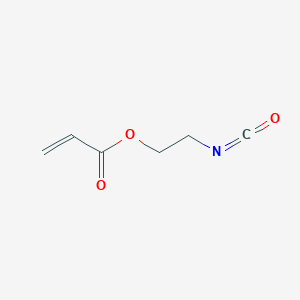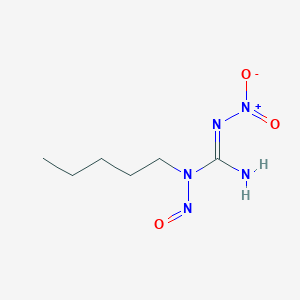
2-Nitro-1-nitroso-1-pentylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-1-nitroso-1-pentylguanidine (NOC-18) is a chemical compound that has been extensively used in scientific research. It is a nitric oxide (NO) donor that releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NOC-18 has been used in a variety of research fields, including cardiovascular biology, neuroscience, and cancer research.
Mécanisme D'action
2-Nitro-1-nitroso-1-pentylguanidine releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-Nitro-1-nitroso-1-pentylguanidine releases NO by undergoing a chemical reaction that involves the transfer of a nitroso group to a nucleophile, such as a thiol group on a protein.
Effets Biochimiques Et Physiologiques
2-Nitro-1-nitroso-1-pentylguanidine has been shown to have a variety of biochemical and physiological effects. In cardiovascular biology, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to induce vasodilation, inhibit platelet aggregation, and improve endothelial function. In neuroscience research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to modulate synaptic plasticity, enhance neurotransmitter release, and provide neuroprotection. In cancer research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its ability to release NO in a controlled manner. This allows researchers to investigate the effects of NO on specific physiological processes without the confounding effects of other signaling molecules. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine is relatively stable and easy to handle, making it a valuable tool for many research applications.
One limitation of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its potential to react with other nucleophiles in the cell, leading to the formation of unwanted nitrosamines and nitrosoamines. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may not accurately reflect the physiological effects of endogenous NO, which is produced in a more complex and regulated manner.
Orientations Futures
There are many future directions for research using 2-Nitro-1-nitroso-1-pentylguanidine. One area of research is investigating the role of NO in cancer immunotherapy. NO has been shown to play a critical role in the immune response to cancer, and 2-Nitro-1-nitroso-1-pentylguanidine may be a valuable tool for investigating this process. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to investigate the role of NO in other physiological processes, such as inflammation and oxidative stress. Finally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to develop new therapies for cardiovascular disease, neurodegenerative diseases, and cancer.
Méthodes De Synthèse
2-Nitro-1-nitroso-1-pentylguanidine can be synthesized by reacting pentylamine with nitrous acid and nitric oxide. The reaction produces 2-Nitro-1-nitroso-1-pentylguanidine as the main product, along with other nitrosamines and nitrosoamines. The purity of 2-Nitro-1-nitroso-1-pentylguanidine can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-Nitro-1-nitroso-1-pentylguanidine has been used in a variety of scientific research applications. It has been used to investigate the role of NO in cardiovascular biology, including vasodilation, platelet aggregation, and endothelial function. 2-Nitro-1-nitroso-1-pentylguanidine has also been used in neuroscience research to investigate the role of NO in synaptic plasticity, neurotransmitter release, and neuroprotection. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine has been used in cancer research to investigate the role of NO in tumor growth and metastasis.
Propriétés
Numéro CAS |
13010-10-1 |
|---|---|
Nom du produit |
2-Nitro-1-nitroso-1-pentylguanidine |
Formule moléculaire |
C6H13N5O3 |
Poids moléculaire |
203.2 g/mol |
Nom IUPAC |
2-nitro-1-nitroso-1-pentylguanidine |
InChI |
InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8) |
Clé InChI |
OKMNBMCHWAWZBL-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCN(/C(=N/[N+](=O)[O-])/N)N=O |
SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
SMILES canonique |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)



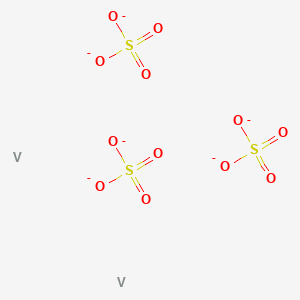
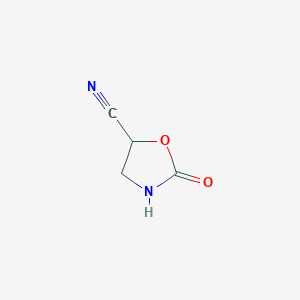

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
